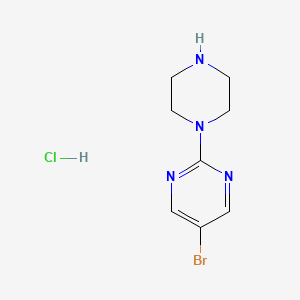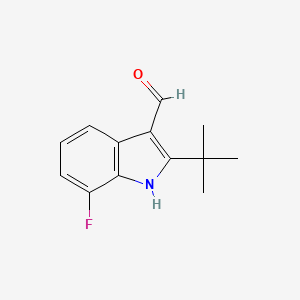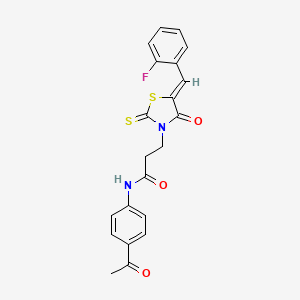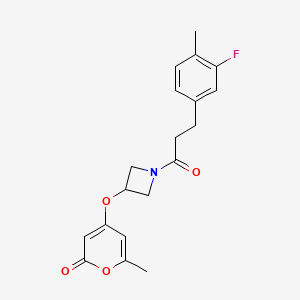![molecular formula C21H19N3O5S2 B2674980 Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate CAS No. 478033-25-9](/img/structure/B2674980.png)
Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}nicotinate” is a chemical compound with the CAS number 478033-25-9. It has a molecular formula of C21H19N3O5S2 and a molecular weight of 457.52 . This product is intended for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound aren’t provided in the search results. The reactions that this compound undergoes would depend on the conditions and the reactants present .Physical And Chemical Properties Analysis
This compound has a molar mass of 457.52 and a predicted density of 1.45±0.1 g/cm3 . Other physical and chemical properties like melting point, boiling point, solubility, etc., aren’t provided in the search results .Wissenschaftliche Forschungsanwendungen
Biochemical Applications and Mechanisms of Action
- Research into the effects of acetylsalicylic acid on non-immunologic contact urticaria (NICU) has shown that certain compounds, including methyl nicotinate, can elicit erythema and edema, which are inhibited by acetylsalicylic acid. This suggests a role for these compounds in studying inflammatory processes and the biochemical pathways of prostaglandin bioformation (Lahti, Väänänen, Kokkonen, & Hannuksela, 1987).
- Methyl nicotinate's antinociceptive activity has been evaluated, demonstrating its potential for pain management research. The synthesis and testing of methyl nicotinate highlight its effectiveness in reducing pain responses in animal models, pointing towards its utility in understanding pain mechanisms and developing analgesics (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Insecticide and Herbicide Research
- Sulfoxaflor and the sulfoximine class of insecticides, which share structural similarities with sulfonyl compounds, offer insights into novel mechanisms of action against sap-feeding insects. This research has implications for developing new pesticides with efficacy against resistant insect pests (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
- The mode of action of sulfonylurea herbicides, such as sulfometuron methyl, is explored through the inhibition of acetolactate synthase in plants. This area of research is critical for understanding herbicide selectivity and resistance, potentially guiding the development of more effective and sustainable agricultural chemicals (Chaleff & Mauvais, 1984).
Chemical Synthesis and Catalysis
- The synthesis and application of nicotinium methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, exemplify the use of protic ionic liquids as catalysts. This research demonstrates the versatility of nicotine derivatives in facilitating chemical reactions, offering pathways to more efficient and environmentally friendly synthetic methods (Tamaddon & Azadi, 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-[2-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-14(25)23-16-8-10-17(11-9-16)31(27,28)24-18-5-3-4-6-19(18)30-20-12-7-15(13-22-20)21(26)29-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMIXQKHEMCXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
![2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2674900.png)

![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)
![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)


![N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide](/img/structure/B2674910.png)


![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)

